Pyrogallol Red

Description

Contextualization of Pyrogallol (B1678534) Red within Contemporary Analytical and Chemical Research

Within the landscape of modern analytical chemistry, Pyrogallol Red serves predominantly as a versatile spectrophotometric reagent and complexometric indicator researchgate.netwikipedia.orgtandfonline.comgspchem.com. Its analytical value stems from its sensitivity to changes in pH, exhibiting color transitions from orange-red in acidic conditions to deep violet in alkaline solutions, and its propensity to form colored complexes with a variety of metal ions tandfonline.com. This complex formation is often accompanied by a significant shift in the absorption spectrum, which can be quantitatively measured using spectrophotometry.

PGR is notably utilized in methods for the determination and quantification of proteins, particularly through the formation of a complex with molybdate (B1676688) gspchem.comnih.govsigmaaldrich.comnih.gov. This this compound-molybdate complex interacts with proteins, leading to a measurable change in absorbance that is proportional to the protein concentration sigmaaldrich.comnih.gov. Beyond protein analysis, PGR has found application in the determination of various metal ions, including molybdenum, tungsten, mercury, tin, aluminium, cobalt, copper, and antimony, often in conjunction with techniques like spectrophotometry and adsorptive stripping voltammetry researchgate.netresearchgate.nettandfonline.comresearchgate.nettsijournals.com. The sensitivity of these methods can often be enhanced by the presence of surfactants, which influence the complex formation and improve color contrast researchgate.netwikipedia.orgresearchgate.nettsijournals.com.

Furthermore, this compound demonstrates high reactivity towards reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxyl radicals, peroxynitrite, and hypochlorite (B82951) sigmaaldrich.comsigmaaldrich.comacs.orgresearchgate.net. This reactivity has led to its application in methodologies designed to evaluate the antioxidant capacity of various samples by monitoring the consumption of PGR induced by these reactive species acs.orgresearchgate.net.

Historical Perspective on this compound's Emergence as a Research Reagent

While the precise timeline of this compound's initial synthesis and application as a research reagent is not definitively established in the provided information, its structural relationship to pyrogallol (benzene-1,2,3-triol) offers some historical context. Pyrogallol itself has a long history of use in chemistry, dating back to the 19th century, notably as a developing agent in photography wikipedia.orgchemicalbook.com. This compound, being a sulfonated triphenylmethane (B1682552) dye, likely emerged later as part of the development of chromogenic reagents for analytical purposes researchgate.net.

The application of this compound as a complexometric indicator and spectrophotometric reagent became a standard practice in analytical chemistry due to its favorable complex-forming properties and distinct color changes upon reaction with metal ions researchgate.netwikipedia.orgtandfonline.com. The development of specific methods, such as the this compound-molybdate method for protein determination, highlights its established role as a valuable analytical tool over several decades sigmaaldrich.com.

Current Research Paradigms and Future Directions for this compound Studies

Current research involving this compound continues to explore and refine its applications in analytical chemistry. A significant paradigm involves enhancing the sensitivity and selectivity of methods utilizing PGR for metal ion determination. This is often achieved through the study of ternary complex formation in the presence of surfactants, which can lead to improved analytical characteristics, including increased molar absorptivity and wider pH stability ranges for the complexes researchgate.netresearchgate.nettsijournals.com.

Sequential injection analysis (SIA) coupled with spectrophotometry is another area where this compound is being investigated for the determination of trace amounts of metals like mercury(II) researchgate.nettandfonline.com. Optimization of SIA parameters aims to improve sensitivity and reduce reagent consumption tandfonline.com.

Research into the interaction of this compound with reactive species is ongoing, with studies focusing on understanding the detailed mechanism of its oxidation induced by free radicals and reactive oxidants acs.orgresearchgate.net. This research contributes to the development of methodologies for evaluating antioxidant capacity acs.orgresearchgate.net.

Emerging areas of research include the potential use of this compound complexes as stains in electron microscopy for visualizing proteinaceous structures nih.gov. Additionally, its application in paper-based analytical devices for protein determination is being explored, although challenges related to reagent stability on the solid support are being addressed mdpi.com.

Future directions for this compound studies are likely to focus on developing novel analytical methods with improved performance, exploring its potential in new sensing platforms, further investigating its reactivity with various chemical and biological species, and potentially synthesizing modified versions of the dye with enhanced properties for specific applications researchgate.netresearchgate.nettandfonline.comtsijournals.comacs.orgnih.govmdpi.com. The continued interest reflected in market research suggests a sustained relevance for this compound in various chemical and research sectors marketpublishers.com.

Detailed Research Findings & Data

This compound's utility in analytical chemistry is underpinned by specific chemical interactions and resulting measurable properties. For instance, its complexation with metal ions forms the basis of many spectrophotometric determinations.

| Analyte | Method | pH | Absorption Maximum (nm) | Relevant Findings | Source |

| Mercury(II) | SIA Spectrophotometry | 9.0 | 370 | Forms a light yellow complex. Linear range: 0.1–2.0 mg L⁻¹. LOD: 0.06 mg L⁻¹. Repeatability: 1.25% (n=10). | tandfonline.com |

| Vanadium(V) | Spectrophotometry (Oxidation) | 4 | 490 (decrease in PGR abs) | Decrease in absorbance proportional to V(V) concentration. Linear range: 0–1.83 p.p.m. LOD: 0.05 p.p.m. | rsc.org |

| Dysprosium(III) | Spectrophotometry (with CPB) | 5.5-8.5 | 584 | Forms a ternary complex (1:1:4 Dy:R:CPB). Molar absorptivity enhanced by CPB. Stable for >48h. | tsijournals.com |

| Holmium(III) | Spectrophotometry (with CPB) | 5.5-8.5 | 584 | Forms a ternary complex (1:1:4 Ho:R:CPB). Molar absorptivity enhanced by CPB. Stable for >48h. | tsijournals.com |

| Molybdenum(VI) | Spectrophotometry (with CPB) | Optimal conditions studied | - | Complexation studied in presence of surfactants. Molar absorption coefficients determined. | researchgate.netresearchgate.net |

| Tin(IV) | Spectrophotometry (with surfactants) | Optimal conditions studied | - | Complexation studied in presence of surfactants. Molar absorption coefficients determined. | researchgate.net |

| Aluminium(III) | Spectrophotometry (with surfactants) | Optimal conditions studied | - | Complexation studied in presence of surfactants. Kinetic of interaction studied. Molar absorption coefficients. | researchgate.net |

| Proteins | Spectrophotometry (with Molybdate) | Acidic conditions | ~600 (increase in abs) | This compound-molybdate complex binds to basic amino acid groups. Increase in absorbance proportional to protein concentration. Linear range: 0.01-2.0 mg/ml reported for a micro method. | nih.govsigmaaldrich.comnih.gov |

Note: CPB refers to cetylpyridinium (B1207926) bromide.

Research has also characterized the spectral properties of this compound in different solvents. For instance, in dimethyl sulfoxide, it shows absorption maxima at 412 and 523 nm. In ethanol, the spectrum ranges from 400 to 540 nm, while in water, it is 360–530 nm. A mixture of 1,4-dioxane (B91453) and water (4:2 ratio) results in an absorption maximum at 470 nm wikipedia.org.

Studies on the oxidation mechanism of this compound induced by reactive species indicate the formation of a quinone derivative as the primary product, observed consistently regardless of the specific reactive species involved acs.org. Spectroelectrochemical studies support this, showing irreversible oxidation and the formation of products with similar UV-visible absorption properties to those from reactive species-induced oxidation acs.org.

The complexation of this compound with metal ions, such as the this compound-vanadium complex, has been explored for its potential as a stain in electron microscopy. The formation of this complex at pH 5.6 is indicated by a color change from purple-red (λmax = 520 nm) to violet (λmax = 539 nm) at equimolar concentrations nih.gov. This complex has shown the ability to selectively bind to proteinaceous structures, making it a versatile stain for ultrastructural studies nih.gov.

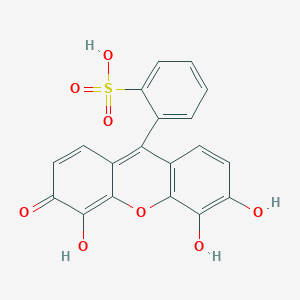

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O8S/c20-12-7-5-10-15(9-3-1-2-4-14(9)28(24,25)26)11-6-8-13(21)17(23)19(11)27-18(10)16(12)22/h1-8,20,22-23H,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZKNOUMMWIARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles of Pyrogallol Red Reactivity in Research Systems

Elucidation of Complexation Mechanisms with Metal Ions and Biomolecules

Pyrogallol (B1678534) Red is known for its ability to form colored complexes with various metal ions, a property widely exploited in spectrophotometric analysis and complexometric titrations scbt.comwikipedia.org. The complexation behavior involves the interaction of metal ions with the oxygen atoms of the hydroxyl groups and potentially other donor atoms within the molecule.

Spectroscopic Investigations of Complex Stoichiometry and Coordination Geometry

Spectroscopic methods, particularly UV-Visible absorption spectroscopy, are instrumental in studying the complexation of Pyrogallol Red. Changes in the absorption spectrum upon addition of metal ions provide insights into the formation of complexes, including the stoichiometry and potential coordination geometry. For instance, the complexation of metal ions with polyphenols, which share structural features with this compound, often leads to distinct color changes and shifts in absorption maxima due to ligand-to-metal charge transfer (LMCT) acs.orgresearchgate.net.

Studies on the complexation of metal ions with pyrogallol-based ligands have utilized techniques like potentiometry and UV-Visible spectroscopy to determine stoichiometry and understand the binding modes. These investigations often reveal the involvement of oxygen atoms from the pyrogallol moiety in coordination orientjchem.org. For example, a pyrogallol-based ligand was found to bind trivalent metal ions (Al³⁺, Cr³⁺, and Fe³⁺) through nitrogen (imine linkage) and oxygen atoms of the pyrogallol sites, forming complexes with varying stoichiometries depending on pH orientjchem.org. Spectrophotometric titrations can be used to analyze the binding ability and complex formation tendency by observing changes in the electronic spectra of the ligand upon addition of metal ions orientjchem.org.

While specific detailed studies on the complex stoichiometry and coordination geometry of this compound with a wide range of metal ions and biomolecules were not extensively detailed in the search results, the general principles observed for similar polyphenolic compounds and complexometric indicators apply wikipedia.orgacs.orgresearchgate.net. The formation of colored complexes with metal ions like molybdenum and copper is a known application, suggesting specific binding interactions scbt.combiolabo.fr. The change in absorption peak of this compound upon fixation to amino groups of proteins in acidic medium also indicates an interaction, likely involving complex formation or binding that alters the dye's electronic structure biolabo.fr.

Kinetic Studies of this compound Complex Formation and Dissociation in Solution

Kinetic studies are essential for understanding the rate at which this compound forms complexes with metal ions and biomolecules, as well as the rate of their dissociation. These studies can provide information about the reaction pathways and the factors influencing the speed of complex formation and breakdown.

While direct kinetic studies specifically focused on this compound complex formation and dissociation were not prominently featured in the search results, the principles of complexation kinetics observed for other ligands and metal ions are relevant. The rate of complex formation can be influenced by factors such as pH, temperature, concentration of the reactants, and the presence of other species in solution kemdikbud.go.idijnc.ir. Spectrophotometric methods are commonly used to monitor the change in concentration of reactants or products over time to determine reaction rates kemdikbud.go.id. For instance, in redox reactions involving pyrogallol and metal complexes, the change in absorbance over time is monitored to study the kinetics, with heating often used to enhance the reaction rate kemdikbud.go.id.

Understanding the kinetics of complexation is important for analytical applications, where rapid complex formation is often desired for quick and sensitive detection or titration. The stability of the formed complex, which is related to both formation and dissociation rates, is also a critical factor ijnc.ir.

Thermodynamic Analysis of Complexation Equilibria

Thermodynamic analysis of this compound complexation equilibria provides quantitative information about the stability of the formed complexes. Parameters such as formation constants (stability constants), enthalpy change (ΔH), and entropy change (ΔS) can be determined to understand the driving forces behind the complexation process.

Potentiometric and spectrophotometric titrations are standard techniques used for determining the stability constants of metal complexes orientjchem.orgijnc.ir. By monitoring the pH changes or absorbance changes during the titration of a ligand with a metal ion, the equilibrium concentrations of the species involved can be calculated, leading to the determination of formation constants orientjchem.orgijnc.ir.

Studies on pyrogallol-based ligands have employed these methods to analyze the complexation equilibria with metal ions and determine stability parameters orientjchem.orgresearchgate.net. For example, a study investigating the complexation of a pyrogallol-based ligand with trivalent metal ions (Al³⁺, Cr³⁺, and Fe³⁺) used potentiometric and spectrophotometric techniques to determine stability constants at a specific temperature and ionic strength orientjchem.org. Density Functional Theory (DFT) calculations can also be used to investigate the thermodynamic and stability parameters of metal-ligand complexes, providing theoretical insights into the complexation process researchgate.net. The Gibbs free energy change (ΔG), calculated from the stability constant (ΔG = -RT ln K), provides a measure of the spontaneity of the complexation reaction researchgate.net.

Redox Chemistry of this compound in Analytical Research Applications

This compound's structure, particularly the ortho-diphenolic moiety, makes it susceptible to oxidation, a property utilized in various analytical research applications, including the evaluation of antioxidant capacity sigmaaldrich.comacs.orgresearchgate.net. Its redox chemistry involves the transfer of electrons and protons, leading to the formation of oxidized species.

Studies on Oxidation Mechanisms Induced by Reactive Species

This compound reacts efficiently with various reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxyl radicals, peroxynitrite, hypochlorite (B82951), and superoxide (B77818) anion radical sigmaaldrich.comacs.orgresearchgate.netnih.gov. Studies on the oxidation mechanisms induced by these species often involve monitoring the consumption of this compound using spectroscopic techniques, typically by observing the bleaching of its characteristic absorption band in the visible region acs.orgresearchgate.netnih.gov.

Research has investigated the reaction of this compound with nitrous acid (HONO), a reactive nitrogen species. This reaction leads to the bleaching of this compound, and studies have explored the role of reactive nitrogen species like nitric oxide (•NO) and nitrogen dioxide (•NO₂) as intermediates in the oxidation process researchgate.netnih.gov. The pH of the solution significantly affects the reaction rate, suggesting that the protonated form of nitrous acid is the reactive species nih.gov.

Studies employing spectroscopic techniques and HPLC-mass spectrometry have investigated the oxidation of this compound induced by various reactive species, including peroxyl radicals, peroxynitrite, nitrogen dioxide, and hypochlorite acs.orguchile.cl. These studies have indicated that the oxidation leads to the formation of a quinone derivative as the main product acs.orguchile.cl. This suggests a mechanism involving the oxidation of the phenolic hydroxyl groups to form a quinone structure.

Electrochemical Characterization of Redox Processes

Electrochemical techniques, such as cyclic voltammetry, are valuable tools for characterizing the redox behavior of this compound and elucidating the mechanisms of its electron transfer processes. These methods can provide information about the oxidation potentials and the number of electrons transferred during the redox reactions.

Electrochemical studies on pyrogallol, a related compound, have investigated its oxidation and interaction with superoxide radical anion (O₂•⁻) mdpi.comresearchgate.net. Cyclic voltammetry has shown that pyrogallol can scavenge superoxide through a proton-coupled electron transfer (PCET) mechanism involving proton and electron transfers mdpi.comresearchgate.net. Studies on the electrochemical oxidation of this compound itself using cyclic voltammetry at different pH values have indicated an irreversible oxidation process acs.orguchile.cl. This irreversible behavior suggests that the initial electron transfer is followed by rapid chemical reactions acs.orguchile.cl. The electrochemical oxidation of this compound has been shown to lead to the formation of a phenoxy radical initially, followed by a second charge transfer generating an ortho-quinone derivative, consistent with the product observed in reactive species-induced oxidation acs.orguchile.cl. Spectroelectrochemistry, which combines electrochemical techniques with spectroscopy, can provide further evidence by allowing the monitoring of spectroscopic changes during the electrochemical process acs.orguchile.cl.

Modified electrodes incorporating this compound have also been explored for electrochemical sensing applications, highlighting its electroactive properties researchgate.netcumhuriyet.edu.tr.

Protonation Equilibria and Acid-Base Behavior of this compound in Solution Studies

This compound (PGR) is a polyphenolic dye whose chemical structure contains various functional groups that undergo protonation and deprotonation depending on the pH of the surrounding medium. This acid-base behavior is fundamental to its properties and applications, particularly its use as a pH indicator and in spectrophotometric methods. The different protonation states of this compound lead to distinct visible colors and spectral characteristics, which are exploited in various analytical techniques. uchile.cl

Research findings indicate that this compound exhibits multiple protonation equilibria across a wide pH range. Several pKa values have been reported for this compound, reflecting the stepwise deprotonation of its acidic functional groups. One study reported pKa values of 2.6, 6.3, 9.8, and 11.9 for PGR. uchile.cl These values correspond to the protonation-deprotonation equilibria of specific sites within the molecule. The first pKa (pKa1 = 2.6) is associated with the protonation-deprotonation equilibrium of the carbonyl group. uchile.cl The second pKa (pKa2 = 6.3) is related to the hydroxyl group at carbon 3. uchile.cl The higher pKa values, 9.8 (pKa3) and 11.9 (pKa4), are linked to the deprotonation of hydroxyl groups at positions 4 and 5, respectively. uchile.cl Another source predicts a pKa of 7.86 ± 0.20. chemicalbook.comguidechem.comchemicalbook.com

The pH of the solution significantly influences the UV-visible spectrum of this compound. Studies using UV-visible spectroscopy have shown changes in the absorption bands of PGR at different pH values, which is consistent with its varying protonation states. For instance, the visible band of PGR at 540 nm at pH 7.4 corresponds to the non-protonated form of the hydroxyl group at carbon 3 (phenolate anion). uchile.cl The absorption intensity at specific wavelengths changes with pH, allowing for the determination of pKa values through spectrophotometric experiments. uchile.cl

The acid-base behavior of this compound is crucial in its applications as a pH indicator, where its color transition occurs within a defined pH range due to changes in protonation. scbt.com This reversible protonation leads to shifts in equilibrium during acid-base interactions. scbt.com Furthermore, the extent of protonation affects its interaction with other species, such as metal ions, which is relevant in complexometric applications. For example, in adsorptive stripping voltammetry studies involving In(III) and this compound, the pH of the solution is a critical parameter. scielo.org.mxscielo.org.mx At low pH values, this compound is largely protonated, which can lower its surface and complexing activities. scielo.org.mxscielo.org.mx As the pH increases, deprotonation occurs, leading to a larger negative charge on the molecule, which can promote its adsorption on an electrode surface. scielo.org.mx

Detailed research findings highlight the impact of pH on the reactivity of this compound in various chemical reactions. For instance, the oxidation of this compound by iodate (B108269) in sulfuric acid medium, a reaction used in spectrophotometric determination methods, is greatly affected by the acidity of the reaction mixture. scispace.comresearchgate.net The change in absorbance of this compound at 470 nm, used to monitor the reaction, is dependent on the acid concentration. scispace.comresearchgate.net

The protonation state also influences the interaction of this compound with reactive species, which is relevant in studies evaluating antioxidant capacity. This compound's reactivity towards peroxyl radicals, for example, is utilized in ORAC (oxygen radical absorbance capacity) assays, and its behavior in such systems is pH-dependent. researchgate.netuchile.cltandfonline.comresearchgate.net

The complexation of this compound with metal ions is also influenced by its protonation equilibria. Studies on the interaction of this compound with metal elements like molybdenum and copper, where it acts as a complexometric indicator, are inherently tied to the acid-base properties of the dye. chemicalbook.comchemicalbook.com The binding of the this compound-molybdate complex to proteins, used in some protein determination methods, is based on the interaction with basic amino acid groups, highlighting the role of ionic interactions influenced by the protonation state of both the dye complex and the protein. sigmaaldrich.com

The acid-base properties and protonation equilibria of this compound are thus central to understanding its behavior in solution, its spectral properties, and its diverse applications in analytical chemistry and research systems.

Reported pKa Values for this compound

| pKa Value | Associated Functional Group/Site | Reference |

| 2.6 | Carbonyl group | uchile.cl |

| 6.3 | Hydroxyl group at carbon 3 | uchile.cl |

| 9.8 | Hydroxyl group at position 4 | uchile.cl |

| 11.9 | Hydroxyl group at position 5 | uchile.cl |

| 7.86 ± 0.20 (Predicted) | - | chemicalbook.comguidechem.comchemicalbook.com |

Effect of pH on this compound Absorbance (Illustrative based on findings)

| pH | Observed Color/Spectral Characteristic (General) | Relevant Protonation State (Inferred) | Reference (Supporting Concept) |

| Strong Acid | Orange Yellow (for Bromothis compound, related structure) | Protonated forms | wikipedia.org |

| Nearly Neutral | Claret Red (for Bromothis compound, related structure) | Partially deprotonated forms | wikipedia.org |

| Alkaline | Blue (for Bromothis compound, related structure) | More ionized forms | wikipedia.org |

| pH 7.4 | Absorption band at 540 nm | Phenolate anion (C3 hydroxyl) | uchile.cl |

| Low pH | Surface and complexing activities lowered | Totally protonated | scielo.org.mxscielo.org.mx |

| Higher pH | Increased negative charge, promotes adsorption | Deprotonated forms | scielo.org.mx |

Note: The specific colors mentioned for different pH ranges are primarily described for Bromothis compound in the provided sources wikipedia.org. While this compound is a related structure and exhibits pH-dependent color changes as a pH indicator scbt.com, the exact color transitions may differ slightly. The table illustrates the general concept of pH influencing the spectral properties and behavior based on the provided information.

Advanced Methodological Developments Utilizing Pyrogallol Red in Chemical Analysis Research

Innovations in Spectrophotometric Methodologies

Spectrophotometry remains a cornerstone of chemical analysis, and Pyrogallol (B1678534) Red's color-forming reactions have been integrated into several innovative spectrophotometric techniques to achieve improved analytical performance.

Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) Systems Integrating Pyrogallol Red

Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) are automated techniques that offer advantages such as reduced reagent consumption, increased sample throughput, and improved reproducibility. mdpi.comup.ac.za this compound has been successfully integrated into both FIA and SIA systems for the determination of various analytes.

For instance, a reverse flow injection spectrophotometric method utilizing this compound was developed for the determination of copper(II). The sensitivity of the reaction between copper(II) and this compound was enhanced by the presence of cetyltrimethylammonium bromide (CTAB), a cationic surfactant, leading to the formation of a violet ternary complex with maximum absorption at 600 nm. researchgate.net This method demonstrated a linear response for copper(II) over a concentration range of 0.035–4.5 mg/L with a correlation coefficient of 0.9997 and a detection limit of 0.01 mg/L. researchgate.net The system achieved a sampling frequency of 40 samples per hour, highlighting its suitability for routine analysis. researchgate.net

SIA methods integrating this compound have also been developed. One such method was described for the determination of trace amounts of mercury(II). The method was based on the absorbance measurement of the mercury(II)-Pyrogallol Red complex, which is light yellow and exhibits an absorption maximum at 370 nm at pH 9.0. researchgate.net SIA offers advantages over FIA in terms of versatility, robustness, and reduced consumption of samples and reagents. mdpi.comresearchgate.net

These examples demonstrate how coupling the chromogenic properties of this compound with the automation and efficiency of FIA and SIA systems leads to sensitive and rapid analytical methods for various substances.

Microplate-Based Spectrophotometric Assay Development for High-Throughput Research

Microplate-based assays are widely used for high-throughput screening and analysis due to their ability to perform numerous reactions simultaneously using small sample and reagent volumes. This compound has been employed as a probe in microplate-based spectrophotometric assays, particularly for assessing antioxidant capacity.

An example is the microplate-based Oxygen Radicals Absorbance Capacity (ORAC) assay utilizing this compound (ORAC-PGR). researchgate.netnih.gov This method measures the ability of antioxidants to inhibit the degradation of this compound by free radicals. The ORAC-PGR method has been evaluated for its linearity, precision, and accuracy. researchgate.netnih.gov Good linearity was observed for the area under the curve (AUC) versus Trolox concentration plots. researchgate.netnih.gov For instance, one study reported a linear relationship with an equation of AUC = (845 ± 110) + (23 ± 2) [Trolox, µM] and a correlation coefficient (R) of 0.9961. researchgate.netnih.gov The method also showed good precision and accuracy, with relative standard deviation (RSD) values below 5.4% for intra-assay precision and below 6.4% for inter-assay precision at 40 µM Trolox. researchgate.net When applied to red wine samples, the method also showed good linearity (R = 0.9926) and acceptable precision and accuracy. nih.gov

Microplate-based assays using this compound offer a high-throughput format for evaluating antioxidant activity, requiring low amounts of reagents and sample, and generating minimal waste. researchgate.netresearchgate.net This makes them suitable for large-scale research and screening applications.

Advancements in Electrochemical Sensing Platforms

This compound has also been incorporated into electrochemical sensing platforms, leveraging its electrochemical properties and its ability to interact with analytes at electrode surfaces.

Voltammetric and Potentiometric Applications of this compound-Modified Electrodes

This compound has been used to modify electrodes for voltammetric and potentiometric sensing applications. Modified electrodes can offer enhanced sensitivity, selectivity, and lower detection limits compared to bare electrodes.

Electropolymerization of this compound on electrode surfaces has been explored to create stable and sensitive electrochemical sensors. For example, a glassy carbon electrode modified with carboxylated multi-walled carbon nanotubes and electropolymerized this compound was developed for the determination of eugenol (B1671780). mdpi.comruspoj.com The electropolymerization of this compound typically involves irreversible oxidation steps, leading to the formation of a polymer film on the electrode surface. mdpi.com This modified electrode showed electrocatalytic activity towards eugenol oxidation, resulting in a cathodic shift of the oxidation potential and enhanced current response. mdpi.com The method demonstrated a linear response for eugenol in the range of 0.75–100 µM with a detection limit of 0.73 µM. mdpi.com

This compound-modified carbon paste electrodes have also been investigated for sensor applications, including the detection of paracetamol, hydroquinone, and catechol. researchgate.netdntb.gov.ua These applications utilize the electrochemical oxidation of the analytes at the modified electrode surface, often employing techniques like differential pulse voltammetry (DPV) for sensitive detection. researchgate.net

While the search results mention potentiometric sensors utilizing other compounds dntb.gov.uapnrjournal.com, direct examples of potentiometric applications specifically using this compound modified electrodes were not prominently found within the provided snippets. However, the general use of this compound in sensing suggests potential for such applications, possibly involving its complex formation abilities influencing electrode potential.

Chromatographic Separations Coupled with this compound Detection

Chromatographic methods are powerful separation techniques, and coupling them with sensitive detection systems is crucial for the analysis of complex samples. This compound has been investigated for its potential in this regard, primarily through its use as a chromogenic agent.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization Using this compound

High-Performance Liquid Chromatography (HPLC) is widely used for separating components in a mixture. Post-column derivatization in HPLC involves a chemical reaction after the separation column but before the detector to make analytes detectable or to enhance their detection signal pickeringlabs.comnih.gov. This technique is particularly useful for compounds that lack inherent chromophores or fluorophores spincotech.com.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) Studies Employing this compound as a Chromophore

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) are high-resolution separation techniques. MEKC is a mode of CE that uses a surfactant above its critical micelle concentration to separate both charged and neutral species csus.edupsu.edu. This compound has been utilized in methods coupled with electrophoretic techniques, particularly in the context of protein analysis.

This compound is a known reagent in spectrophotometric assays for determining protein concentration, often forming a complex with proteins in the presence of molybdate (B1676688) under acidic conditions, resulting in a blue color nih.gov. This chromogenic reaction has been integrated into methods used in conjunction with electrophoresis for the analysis of proteins in biological samples like urine frontiersin.orgmonashhealth.orgnih.govcapes.gov.br. While this compound itself might not always serve as the primary chromophore within the separation buffer for detecting a wide range of analytes in typical CE or MEKC separations, its use as a detection reagent in coupled systems highlights its role in enhancing the visibility of separated components. Studies have also investigated the behavior of this compound in different media relevant to electrophoretic separations researchgate.net.

Solid-Phase Extraction and Preconcentration Strategies Using this compound

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate, purify, and concentrate analytes from complex matrices organomation.com. It involves the partitioning of analytes between a liquid sample and a solid sorbent material jchemrev.com. This compound has been involved in SPE and microextraction strategies, primarily through the formation of complexes that are then amenable to extraction and preconcentration.

Development of this compound-Immobilized Sorbents for Trace Analysis

The development of selective solid-phase extraction sorbents is an active area of research mdpi.com. Immobilizing a chelating agent or chromogenic molecule onto a solid support can create a sorbent with specific affinity for target analytes, such as metal ions jchemrev.com. While direct evidence of widely developed and utilized this compound-immobilized sorbents was not prominently found in the search results, the principle of immobilizing a molecule with known complexation abilities, like this compound, onto a solid phase for selective trace analysis is a plausible application within SPE. This compound's known interactions with various metal ions suggest its potential as a functional ligand if immobilized on a suitable sorbent material researchgate.netdntb.gov.ua. Such a sorbent could be designed to selectively retain metal ions from a sample matrix, allowing for their preconcentration before detection by techniques like spectrophotometry or atomic absorption spectrometry.

Microextraction Techniques (e.g., Liquid-Phase Microextraction, Solid-Phase Microextraction) for Enhanced this compound-Based Assays

Microextraction techniques, including Liquid-Phase Microextraction (LPME) and Solid-Phase Microextraction (SPME), are miniaturized sample preparation methods that aim to reduce solvent consumption and sample volume while enhancing enrichment factors mdpi.comresearchgate.net. This compound has been successfully integrated into microextraction strategies, particularly when used in conjunction with complex formation.

One notable application involves the use of ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME) for the preconcentration of a molybdenum – this compound complex capes.gov.br. In this method, the colored complex formed between molybdenum(VI) and this compound in aqueous solution is extracted into a small volume of an ionic liquid. This preconcentration step significantly enhances the sensitivity of the subsequent spectrophotometric determination of molybdenum(VI). This demonstrates how the complex-forming ability of this compound can be coupled with efficient microextraction techniques to improve the detection limits of target analytes in various matrices, such as water and plant leaves capes.gov.br.

Chemi/Bioluminescence and Fluorescence-Based Detection Systems Involving this compound

Chemiluminescence, bioluminescence, and fluorescence are highly sensitive detection techniques. This compound and its parent compound, pyrogallol, have been investigated for their involvement in such light-emitting or fluorescence-modifying reactions, leading to the development of sensitive analytical methods.

Pyrogallol oxidation is known to produce chemiluminescence iupac.orgcsic.es. This phenomenon has been explored for analytical purposes. For instance, a chemiluminescence system based on lucigenin (B191737) and pyrogallol has been developed for the sensitive detection of pyrogallol itself, as well as cobalt ions and tyrosinase, demonstrating a significant enhancement in chemiluminescence intensity compared to conventional systems jfda-online.comnih.gov. The mechanism is believed to involve the generation of superoxide (B77818) anion radicals during pyrogallol autoxidation in alkaline media, which then react with lucigenin to produce an excited state leading to light emission nih.gov. Furthermore, nanomaterial-enhanced chemiluminescence systems utilizing metal-organic frameworks in conjunction with pyrogallol have been developed, achieving high sensitivity for pyrogallol detection with a low limit of detection researchgate.net.

In fluorescence-based detection, Pyrogallol has been utilized in systems where its oxidized product interacts with fluorescent probes. A ratiometric fluorescence-enzyme system for pyrogallol detection has been reported, where the enzymatic oxidation of pyrogallol leads to a colored product that quenches the fluorescence of quantum dots through an electron transfer process rsc.orgresearchgate.net. This allows for the sensitive and selective determination of pyrogallol based on the change in fluorescence intensity ratio. This method has shown good linearity and a low detection limit for pyrogallol in water samples rsc.orgresearchgate.net. While this compound is structurally related to pyrogallol and is a chromogenic indicator, its direct involvement as a fluorophore or in bioluminescence systems was not prominently highlighted in the search results. However, its chromogenic properties and potential for redox reactions suggest it could be explored in fluorescence quenching or amplification-based assays, similar to the pyrogallol-based fluorescence system. Bioluminescence, while a highly sensitive technique, was not directly linked to this compound in the provided information eurekalert.orgphotobiology.info.

Research on this compound's Role in Enhanced Luminescence Reactions

This compound has been investigated for its capacity to enhance luminescence reactions, thereby improving the sensitivity of analytical methods. One notable application involves its use in the spectrofluorophotometric determination of thallium(III). A method has been proposed that is based on the enhancement of the fluorescence reaction of 3,4,5,6-tetrachlorofluorescein (TCF) with this compound in the presence of an amphoteric surfactant, Swanol (AM 301, lauryldimethyl aminoacetic acid betain). osti.gov

This method demonstrated suitability for determining thallium(III) at concentrations as low as 4.0 µg in a 10.0 ml sample. osti.gov The determination is achieved by measuring the difference in relative fluorescence intensities between a TCF/PR/thallium(III) solution and a TCF/PR solution. osti.gov Recovery tests performed in artificial urine samples using this method showed satisfactory results, with recoveries around 96 ± 2%. osti.gov

While some research highlights the sensitivity enhancement achieved with this compound in complexation reactions, particularly in the presence of surfactants, these studies often focus on spectrophotometric rather than luminescence-based detection. For instance, the sensitivity enhancement of the reaction between copper(II) and this compound by cetyltrimethylammonium bromide, a cationic surfactant, has been described for spectrophotometric determination. researchgate.net The formation of a ternary complex in this case resulted in a violet color with an absorption maximum at 600 nm. researchgate.net Although this demonstrates enhancement in a colorimetric context, the direct role of this compound in enhanced luminescence specifically is more distinctly illustrated by its effect on the fluorescence of other fluorophores like tetrachlorofluorescein (B1293599) in certain analytical systems.

Fluorescent Probes Incorporating this compound Motifs for Biochemical Research

The structural features of this compound, particularly its pyrogallol moiety and sulfonphthalein core, are relevant to the design of fluorescent probes. While this compound itself is a chromogenic indicator, its interaction with various substances, including reactive species, has been explored using fluorescence-based detection methods.

Research has investigated the use of this compound (PGR) as a probe in assays aimed at evaluating antioxidant capacities, specifically towards hypochlorite (B82951). nih.govresearchgate.net In these studies, the consumption of PGR was evaluated by monitoring the decrease in visible absorbance and fluorescence intensity. nih.govresearchgate.net this compound reacts with hypochlorite, and its bleaching can be indicative of antioxidant activity. nih.govresearchgate.net However, it was noted that the rate of PGR bleaching by hypochlorite was considerably fast, which could make kinetic analysis challenging in such assays. nih.govresearchgate.net Despite this, the principle of using the change in optical properties (including fluorescence) of this compound upon reaction with a target analyte or in the presence of protective agents (antioxidants) demonstrates its potential as a probe in biochemical contexts.

Although some studies discuss fluorescent probes based on the oxidation of pyrogallol (a related but distinct compound) for detecting analytes like pyrogallol itself rsc.orgresearchgate.net, or phenolic pyrogallol fluorogens for protein-induced fluorescence researchgate.net, research specifically detailing fluorescent probes that incorporate this compound motifs as a core structural element for targeted biochemical research is an evolving area. The inherent reactivity and spectral properties of this compound provide a foundation upon which such probes could potentially be designed for specific biochemical targets or processes.

Analytical Data for Thallium(III) Determination using this compound and Tetrachlorofluorescein osti.gov

| Parameter | Value |

| Detection Limit for Thallium(III) | 4.0 µg / 10.0 ml |

| Recovery in Artificial Urine | 96 ± 2% |

Stoichiometric Values for Reaction with Hypochlorite nih.govresearchgate.net

| Probe | Molecules bleached per molecule of added hypochlorite |

| This compound | 0.7 |

| Pyranine | 0.33 |

Applications of Pyrogallol Red in Specialized Research Domains

Environmental Monitoring and Contaminant Detection Research

Pyrogallol (B1678534) Red serves as a valuable reagent in environmental analysis, primarily for the detection and quantification of contaminants. Its ability to form colored complexes with metal ions makes it suitable for monitoring their presence in various environmental matrices. chemimpex.commyskinrecipes.comscbt.comresearchgate.netthepharmajournal.com

Determination of Heavy Metal Ions in Complex Environmental Matrices

Pyrogallol Red is utilized in spectrophotometric methods for the determination of heavy metal ions in environmental samples like water and soil. myskinrecipes.comresearchgate.net The dye acts as a chelating agent, forming stable complexes with metal ions through its hydroxyl and potentially carboxyl functional groups, leading to distinct color changes that can be measured spectrophotometrically. scbt.comdojindo.com

Research has demonstrated the use of this compound for the detection of metals such as aluminum and molybdenum by spectrophotometry. researchgate.net Furthermore, it has been employed in stripping voltammetry for the determination of various metal ions, including copper, molybdenum, antimony, germanium, and vanadium. researchgate.net The sensitization of this compound with cationic surfactants like Cetylpyridinium (B1207926) bromide has been explored to enhance the sensitivity of spectrophotometric methods for determining lead in aqueous solutions. thepharmajournal.com This sensitization leads to the formation of intense colored ternary complexes with a shift in the maximum absorbance wavelength and increased molar absorptivity. thepharmajournal.com

Analysis of Specific Organic Pollutants and Pesticides Using this compound-Based Methods

While the primary focus of this compound in environmental monitoring is on metal ions, some research explores its potential in the analysis of other environmental contaminants. However, specific detailed findings on the widespread use of this compound for the direct analysis of a broad range of organic pollutants and pesticides in environmental matrices are less extensively documented compared to its applications in metal detection and biochemical assays based on the provided search results.

Assessment of Antioxidant Capacity in Environmental Samples

Research into the antioxidant capacity of environmental samples often involves the detection of reactive species or the evaluation of compounds that can scavenge these species. While this compound itself is not typically used as a direct measure of total antioxidant capacity in environmental samples, its interaction with peroxyl radicals has been studied. tandfonline.com This reactivity forms the basis for a methodology to evaluate the free radical scavenging capability of highly reactive phenolic compounds, which are relevant antioxidants found in environmental contexts. tandfonline.com

A competitive method employing this compound and AAPH (2,2′-azo-bis-(2-amidinopropane) dihydrochloride) as a peroxyl radical source has been reported to evaluate the reactivity of antioxidants. tandfonline.com The dependence of the reaction rate ratio (rate in the absence of additive vs. rate in the presence of additive) on the antioxidant concentration is studied. tandfonline.com This approach allows for a relative evaluation of the reactivity of various polyphenols and ascorbic acid towards peroxyl radicals, indicating this compound's utility as a target molecule in such assessments due to its high reactivity and strong absorbance at longer wavelengths. tandfonline.com

Biochemical and Biological Research Applications

This compound is widely utilized in biochemical and biological research, particularly in assays involving enzyme activity and protein interactions. ontosight.aichemimpex.commyskinrecipes.comgspchem.com

This compound in Enzyme Activity Assays and Inhibition Studies

This compound has found application in the development of enzyme activity assays. A novel spectrophotometric method has been established for assessing catalase enzyme activity using this compound. nih.govresearchgate.netresearchgate.net This assay is based on the horseradish peroxidase (HRP)-catalyzed oxidation of this compound by hydrogen peroxide (H₂O₂). nih.govresearchgate.net The decrease in this compound absorbance due to oxidation is measured, and this change is inversely proportional to catalase activity, as catalase breaks down H₂O₂. nih.govresearchgate.netresearchgate.net

This this compound-based catalase assay has demonstrated high sensitivity with low limits of detection and quantitation, and good linearity over a specific range of catalase activity. nih.govresearchgate.net

While some search results mention the use of pyrogallol (a related compound) in assays for enzymes like superoxide (B77818) dismutase (SOD) and peroxidase, the specific application of this compound in such assays appears less common based on the provided snippets, with the catalase assay being a notable recent development utilizing this compound itself. psu.eduksu.edu.sasigmaaldrich.comigem.orgsigmaaldrich.com

Investigation of Protein-Ligand Interactions and Quantification in Research Samples

A significant application of this compound in biochemical research is the quantification of total protein in various biological samples. myskinrecipes.comgspchem.comjantdx.compubcompare.aitcichemicals.comtcichemicals.combiolabo.frbiolabo.frsigmaaldrich.comnih.govatlas-medical.comfishersci.comresearchgate.net The method is commonly based on the formation of a colored complex between this compound, often in the presence of molybdate (B1676688), and proteins. jantdx.comtcichemicals.comtcichemicals.combiolabo.frbiolabo.frsigmaaldrich.comatlas-medical.comfishersci.comresearchgate.net

In an acidic medium, the this compound-molybdate complex binds to the amino groups of proteins. biolabo.frbiolabo.frsigmaaldrich.com This binding causes a shift in the absorption peak of the dye complex, typically from around 460-480 nm to approximately 600 nm, resulting in a visible color change (often to blue). tcichemicals.comtcichemicals.combiolabo.frbiolabo.frsigmaaldrich.com The intensity of the color produced is directly proportional to the protein concentration in the sample, allowing for quantitative determination using spectrophotometry. tcichemicals.combiolabo.frbiolabo.frsigmaaldrich.com

This this compound-molybdate dye binding method is widely used for the quantitative determination of protein in samples such as urine and cerebrospinal fluid (CSF) and is adaptable to both manual and automated systems. jantdx.combiolabo.frfishersci.com It is known for its simplicity, sensitivity, and relatively good linearity in protein quantification. jantdx.combiolabo.frsigmaaldrich.comatlas-medical.com

Research has shown that the this compound-molybdate method provides a more uniform and linear response to different protein fractions (like albumin and globulins) compared to some other protein assay methods, which helps minimize errors related to variations in protein composition of samples. researchgate.net The method is sensitive enough to determine protein concentrations in the microgram per milliliter range. nih.gov

Table 1: Characteristics of the this compound-Molybdate Protein Assay

| Characteristic | Description |

| Principle | Dye binding to protein in acidic medium with molybdate. biolabo.frbiolabo.frsigmaaldrich.com |

| Chromogenic Change | Absorption peak shifts from ~460-480 nm to ~600 nm upon protein binding. tcichemicals.comtcichemicals.combiolabo.frbiolabo.frsigmaaldrich.com |

| Measured Parameter | Absorbance at ~600 nm. tcichemicals.combiolabo.frbiolabo.frsigmaaldrich.com |

| Relationship to Protein | Color intensity/absorbance is proportional to protein concentration. biolabo.frbiolabo.frsigmaaldrich.com |

| Sample Types | Commonly used for urine and cerebrospinal fluid. jantdx.combiolabo.frfishersci.com |

| Sensitivity | Suitable for microgram per milliliter range. nih.gov |

| Advantages | Simple, sensitive, good linearity, more uniform response to protein fractions. jantdx.combiolabo.frsigmaaldrich.comatlas-medical.comresearchgate.net |

The this compound-molybdate complex has also been investigated for its potential as a reversible stain for proteins immobilized on membranes, showing comparable sensitivity to other common stains. researchgate.net

Antioxidant Activity Assessment in in vitro Research Models Using this compound

This compound (PGR) is utilized in in vitro research models to assess antioxidant capacity, particularly against various reactive species. PGR exhibits high reactivity towards reactive oxygen species (ROS) and reactive nitrogen species (RNS), including peroxynitrite, radicals, peroxyl radicals, hypochlorite (B82951), and superoxide anions. sigmaaldrich.comacs.org Methodologies have been developed based on the spectroscopic evaluation of PGR consumption induced by reactive species and the subsequent inhibition of this consumption by antioxidants. acs.org

Studies have employed PGR as a hydrophilic probe to assess the radical-scavenging capacity of various substances in homogeneous solution and heterogeneous micelle systems. nih.gov For instance, the antioxidant capacity of plant extracts towards hypochlorite has been evaluated using PGR-based assays. nih.gov These assays measure the consumption of PGR from the decrease in visible absorbance or fluorescence intensity. nih.gov Research has shown that different antioxidants exhibit varying capacities in protecting PGR from degradation induced by hypochlorite, with compounds like quercetin (B1663063) demonstrating significantly higher antioxidant ability compared to others like coumaric acid in PGR-HOCl assays. nih.gov

The mechanism of PGR oxidation induced by reactive species has been investigated, revealing the formation of a quinone derivative as the primary product, independent of the specific reactive species involved. acs.org This involves an irreversible oxidation of PGR, starting with the formation of a phenoxy radical and a subsequent charge transfer reaction. acs.org

While this compound itself is used as a probe to detect the activity of other antioxidants, pyrogallol (a related but distinct compound) has also been studied for its own antioxidant properties. Studies comparing pyrogallol and its dimer have shown that pyrogallol exhibits higher antioxidant activity in assays like the DPPH scavenging assay. worldresearchersassociations.com

Histological Staining and Microscopy Applications in Research

This compound is valued in biological studies for its ability to visualize cellular structures and processes, enhancing its utility in histological staining and microscopy. chemimpex.com Its capacity to bind with various biological molecules makes it a useful staining agent in histology for visualizing cellular structures in tissue samples, which is important for research and diagnosis. chemimpex.com Dyes, including those functionally related to this compound like Bromothis compound, are broadly used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms. medchemexpress.com These applications span from basic scientific research to clinical diagnostics. medchemexpress.com

While direct detailed research findings specifically on this compound's application in histological staining and microscopy were not extensively detailed in the search results beyond its general mention as a staining agent chemimpex.com, the broader context of related dyes like Bromothis compound highlights their role in cell staining analysis and histological analysis medchemexpress.com. Research involving pyrogallol (the related compound) has also utilized histological analysis, such as Hematoxylin and eosin (B541160) (H&E) staining, to assess tissue changes in research models. nih.govresearchgate.net

Studies on this compound as a Covalent Warhead in Enzyme Inhibition Research

Recent research has identified the pyrogallol moiety, a key component of this compound's structure, as a potential covalent warhead in the design of enzyme inhibitors. researchgate.netnih.gov Specifically, studies investigating inhibitors for the SARS-CoV-2 3CL protease have shown that compounds containing a pyrogallol group can covalently modify the catalytic cysteine residue of the enzyme. researchgate.netmdpi.com Myricetin, a natural product containing a pyrogallol group, was found to act as a covalent inhibitor of the SARS-CoV-2 3CL protease by this mechanism. researchgate.netmdpi.com

This discovery suggests that the pyrogallol group can function as an electrophile, forming a covalent bond with nucleophilic amino acids in the enzyme's active site, such as cysteine. researchgate.netmdpi.comnih.gov This mechanism provides insights into the potential of pyrogallol-containing structures as alternative warheads in the development of targeted covalent inhibitors. researchgate.net Research in this area focuses on understanding the covalent binding mechanism and exploring the potential of pyrogallol as a reactive group in designing novel covalent ligands. researchgate.netnih.gov

Modulation of Amyloid-Beta Aggregation in Alzheimer's Disease Research Models

The pyrogallol moiety has been explored for its potential to modulate amyloid-beta (Aβ) aggregation, a key pathological factor in Alzheimer's disease (AD). researchgate.netresearchgate.netrsc.org Research suggests that the pyrogallol structure's ability to lower redox potentials and interact with Aβ and metal ions makes it a promising framework for designing compounds to address AD pathology. researchgate.netresearchgate.net

Studies have shown that simple structural variations of pyrogallol can enhance its ability to scavenge free organic radicals and regulate the aggregation of both metal-free Aβ and metal-bound Aβ. researchgate.netresearchgate.net Compounds containing the pyrogallol functionality have demonstrated significant effects on the aggregation of Aβ in both the absence and presence of metal ions, suggesting that the pyrogallol moiety plays a critical role in modulating Aβ aggregation through interactions such as hydrogen bonding, hydrophobic contacts, and metal binding. rsc.org

Furthermore, the incorporation of multiple pyrogallol units into macrocyclic structures has shown synergistic reactivity against multiple pathological targets associated with AD, including free radicals, Aβ, and metal-Aβ complexes. researchgate.net These macrocyclic structures can improve antioxidant activity and enhance interactions with Aβ and metal ions, influencing Aβ conformation and aggregation. researchgate.net While some studies focus on pyrogallol derivatives, this compound itself has also been mentioned in the context of inhibiting insulin (B600854) fibril formation in research related to amyloid aggregation, although its specific mechanism in this context may differ or be related to its broader structural features. tandfonline.com Research also indicates that pyrogallol intermediates, distinct from superoxide, can induce Aβ secretion in AD cellular models. nih.gov

Material Science Research Incorporating this compound

Development of this compound-Functionalized Nanomaterials for Sensing Applications

This compound has been incorporated into functional nanomaterials for sensing applications. One area of research involves the development of chemosensors based on this compound. For example, this compound loaded poly(acrylonitrile) nanofibers have been investigated as chemosensors for volatile organic compounds like ethylamine (B1201723), exhibiting color changes upon exposure to the analyte. researchgate.net The interaction between this compound and ethylamine species has been identified through spectroscopic methods. researchgate.net

Another application involves the use of this compound as a mediator in electrochemical sensors based on nanomaterials. A multi-walled carbon nanotube/gold colloidal nanoparticle paste electrode has been prepared for the detection of hydrazine (B178648), utilizing this compound in the solution to enhance the electron transfer rate and improve sensing performance. abechem.irresearchgate.net This approach demonstrated enhanced peak current response, good sensitivity, and a low detection limit for hydrazine detection. abechem.irresearchgate.net

This compound has also been used as a catechol dye in molecular self-assembled colorimetric chemosensor arrays for the detection of metal ions. mdpi.comfrontiersin.org In these systems, this compound reacts with boronic acids to form boronate esters, and the addition of metal ions or saccharides can induce color changes or recovery, allowing for qualitative and quantitative detection. mdpi.comfrontiersin.org

Integration of this compound into Optical Sensors and Smart Materials Research

This compound has been integrated into optical sensors and smart materials research, often leveraging its pH-sensitive and chromogenic properties. Optical chemical sensors based on the immobilization of this compound on membranes, such as cellulose (B213188) acetate (B1210297) films, have been developed for the determination of substances like cobalt. researchgate.netscribd.com These sensors rely on the spectrophotometric measurement of the complex formed between this compound and the analyte, where changes in absorbance intensity correlate with the analyte concentration. researchgate.net

The principle behind these optical sensors is that the indicator dye, when fixed on a solid material, changes its spectral properties (color and UV-vis spectrum) upon contact with the analyte. researchgate.net This allows for the development of colorimetric sensors for various analytes of environmental and biological interest. researchgate.net While Bromothis compound is also commonly used in optical sensors, the application of this compound in similar systems highlights its potential in developing responsive materials for sensing applications. scribd.comresearcher.life Research continues to explore the integration of this compound and similar dyes into various matrices and platforms for developing sensitive and selective optical sensing elements. researcher.lifex-mol.com

Pharmaceutical and Pharmacological Research (as an analytical tool)

In pharmaceutical and pharmacological research, this compound is employed as an analytical reagent for specific determinations and investigations. Its application in this field is generally focused on quantitative analysis rather than direct therapeutic use.

Quality Control and Determination of Active Pharmaceutical Ingredients Using this compound

This compound is utilized in quality control procedures and for the determination of active pharmaceutical ingredients (APIs) in certain contexts. One prominent application is in the determination of total protein content, which can be a critical parameter in the quality control of biological pharmaceuticals or in analyzing biological samples relevant to pharmacological studies.

The this compound-molybdate complex is commonly used in solution-based total protein assays. nih.gov This method is particularly applied for the determination of total protein in urine and cerebrospinal fluid samples. fujifilm.combiolabo.fr The principle involves this compound binding to molybdate to form a red complex with a maximum absorption wavelength at 470 nm. fujifilm.comfujifilm.com Under acidic conditions, this complex then binds to proteins, causing a shift in the maximum absorption wavelength to approximately 600 nm. fujifilm.combiolabo.frfujifilm.com The intensity of the resulting blue staining, measured at around 600 nm, is directly proportional to the protein concentration in the sample, allowing for quantitative determination. fujifilm.combiolabo.frfujifilm.com

Research has explored the analytical parameters of this compound-based methods for protein determination. For instance, a microplate-based oxygen radicals absorbance capacity (ORAC) method using this compound as a probe (ORAC-PGR) demonstrated good linearity, precision, and accuracy. nih.gov Quality control experiments showed good precision and accuracy, particularly at higher concentrations of the reference standard, Trolox. nih.gov

While the this compound-molybdate complex is established for solution-based protein assays, its application as a reversible stain for proteins immobilized on membranes has also been investigated, showing similar sensitivity to other staining methods. nih.gov

Research on Drug-Metal Ion Interactions Employing this compound-Based Assays

This compound's ability to form colored chelates with various metal ions makes it a valuable tool in studying drug-metal ion interactions. This is particularly relevant in pharmacological research where the interaction of drugs with metal ions in biological systems can influence drug efficacy, metabolism, and toxicity.

This compound has been employed in spectrophotometric methods for the determination of various metal ions. thepharmajournal.comresearchgate.netmyskinrecipes.com The dye possesses functional groups that can form stable chelates with metal ions, resulting in colored complexes with distinct absorption bands in the visible region. researchgate.netjcsp.org.pk The formation of these complexes can be influenced by factors such as pH and the presence of surfactants, which can enhance the sensitivity of the determination. thepharmajournal.comjcsp.org.pkresearchgate.netthepharmajournal.com

Studies have utilized this compound to investigate the complexation of metal ions. For example, the spectrophotometric determination of cobalt (II) has been achieved using bromothis compound (a related compound) in the presence of a surfactant, forming stable complexes in micellar media. jcsp.org.pk This method was successfully applied to the determination of Co(II) ions in pharmaceutical samples. jcsp.org.pk

Furthermore, this compound has been used in electrochemical techniques, such as cathodic stripping electrochemical methods, for the quantification of various metal ions. researchgate.netresearchgate.net These methods often rely on the formation of a complex between the metal ion and this compound, followed by the electrochemical detection of the accumulated complex.

Research into drug-metal ion interactions can involve monitoring how a drug influences the complex formation between this compound and a specific metal ion, or vice versa. Changes in the characteristic absorbance of the this compound-metal complex in the presence of a drug can provide insights into the interaction. The sensitization of this compound's color reactions by surfactants has been shown to enhance the formation of stable ternary complexes with certain metal ions, a principle that can be applied to studying interactions in more complex matrices relevant to pharmacological research. thepharmajournal.comthepharmajournal.com

While mass spectrometry-based structural proteomics is an emerging field for studying protein and metal ion interactions, utilizing techniques like native MS and footprinting nih.gov, this compound-based assays offer a simpler, often spectrophotometric, approach to investigate the complexation behavior of metal ions, which can be a foundational step in understanding potential drug-metal interactions.

Compound Information

| Compound Name | PubChem CID |

| This compound | 5280428 |

| Molybdenum (VI) | 23926 |

| Cobalt (II) | 104346 |

| Copper (II) | 104347 |

| Lead (II) | 104515 |

Data Tables

Here are some interactive data tables based on the research findings mentioned:

Table 1: Spectrophotometric Determination of Cobalt (II) using Bromothis compound in Micellar Media

| Parameter | Value | Unit |

| Wavelength of Maximum Absorbance | 570 | nm |

| Molar Absorptivity | 0.16 x 104 | L mol-1 cm-1 |

| Beer's Law Range | 0.25 - 4.0 | µg mL-1 |

| Detection Limit | 1.0 | ng mL-1 |

| pH | 2.0 | - |

| Surfactant (Tween 80) | 5% | % (v/v) |

| Bromothis compound (0.01%) | 2.0 | mL |

| Metal:Ligand Ratio in Complex | 1:2 | M:L |

Table 2: Analytical Parameters for Copper(II) Determination by this compound with Cetyltrimethylammonium Bromide

| Parameter | Value | Unit |

| Acetate Buffer pH | 5.0 | - |

| Absorption Maxima | 600 | nm |

| Linear Response Range | 0.035 – 4.5 | mg L⁻¹ |

| Correlation Coefficient | 0.9997 | - |

| Detection Limit | 0.01 | mg L⁻¹ |

| Repeatability (RSD) | 1.47 | % (n=11, 1.0 mg L⁻¹ Cu(II)) |

| Sampling Frequency | 40 | sample h⁻¹ |

Computational and Theoretical Investigations of Pyrogallol Red

Quantum Chemical Calculations on Pyrogallol (B1678534) Red Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are valuable tools for investigating the electronic structure and reactivity of molecules. For Pyrogallol Red, these calculations can provide details about its molecular orbitals, charge distribution, and active sites, which are crucial for understanding its interactions and reactions. Studies have employed DFT to analyze the molecular and electronic structure of organic molecules, including this compound, to understand the relationship between complex stability and analytical detection limits. lp.edu.ua The electrophilicity index (ω) calculated using quantum chemistry methods can indicate a molecule's tendency to exchange electrons with metals. lp.edu.uaresearchgate.net

DFT (Density Functional Theory) Studies of Complexation Energetics and Geometries

DFT is frequently used to study the complexation behavior of this compound with metal ions. These calculations can determine the stability and geometry of the resulting complexes. For instance, DFT calculations have been performed to investigate the complexation of copper traces by organic molecules, including this compound, acting as chelating agents. lp.edu.uaresearchgate.net The calculations were carried out at the B3LYP/6-31G(d) level. lp.edu.uaresearchgate.net The results, such as negative values for free energy (G) and enthalpy (H), can indicate that complexation reactions are spontaneous and exothermic. lp.edu.uaresearchgate.net The total energy of the complex can be correlated with its detection limit in analytical techniques like Adsorptive Stripping Voltammetry (AdSV), where a lower total energy (indicating a more stable complex) corresponds to a better detection limit. lp.edu.uaresearchgate.net For the copper-Pyrogallol Red complex, a total energy of -5100.213 a.u. was calculated, correlating with a detection limit of 0.07 ng•mL⁻¹ in AdSV. lp.edu.uaresearchgate.net

DFT studies have also been applied to investigate the complexation capabilities of pyrogallol-based ligands with trivalent metal ions like Al³⁺, Cr³⁺, and Fe³⁺, utilizing DFT and TD-DFT methodologies to analyze thermodynamic and stability parameters. orientjchem.orgresearchgate.net These studies aim to understand the potential applications of these metal-ligand complexes in various fields. orientjchem.orgresearchgate.net

Spectroscopic Property Prediction (UV-Vis, IR, NMR) of this compound and its Complexes

Quantum chemical calculations can predict the spectroscopic properties of this compound and its complexes, aiding in the interpretation of experimental spectra. While direct predictions specifically for this compound's UV-Vis, IR, and NMR spectra based on quantum chemical calculations were not extensively detailed in the search results focusing solely on this compound, related studies on pyrogallol (a related compound) provide insight into this application. DFT has been used to calculate and analyze the vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) of pyrogallol, with calculated parameters showing agreement with experimental findings. researchgate.netmendeley.com Theoretical calculations can predict IR bands and correlate them with experimental spectra. researchgate.net UV-Vis absorption spectra and vibrational frequencies for phenolic compounds, including pyrogallol, have been studied using DFT, showing good agreement with experimental results. researchgate.net Although not specifically for this compound, these examples demonstrate the capability of quantum chemical methods to predict spectroscopic data for similar phenolic structures.

Molecular Dynamics Simulations of this compound Interactions in Solution and at Interfaces

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in solution and at interfaces, providing insights into their interactions and structural changes over time. While specific MD simulations focused solely on this compound were not prominently featured in the search results, MD simulations have been used to study the interactions of pyrogallol (a related compound) with biological systems, such as its inhibitory effect on tyrosinase activity. nih.gov These simulations can reveal interactions with specific residues near active sites. nih.gov MD simulations are a recognized tool for exploring free energy surfaces in biomolecular systems and understanding atomic and molecular interactions that govern macroscopic and microscopic behaviors. amanote.comijpsr.com The application of MD simulations to this compound could provide valuable information about its solvation, aggregation, and interaction with surfaces or other molecules in complex environments.

Chemometric Approaches for this compound-Based Analytical Data Analysis

Chemometrics, the application of mathematical and statistical methods to chemical data, is widely used in conjunction with this compound-based analytical methods to improve data analysis, calibration, and optimization. oup.com Chemometric techniques can help extract meaningful information from complex datasets, particularly in spectrophotometric analysis. oup.com

Multivariate Calibration Techniques (e.g., PLS, PCR) in Spectrophotometric Data Processing

Multivariate calibration methods, such as Partial Least Squares (PLS) and Principal Component Regression (PCR), are frequently applied to spectrophotometric data obtained from this compound-based methods, especially for the simultaneous determination of multiple analytes. These techniques can handle overlapping spectral signals and improve the accuracy and selectivity of the analysis. For example, multivariate calibration methods have been proposed for the simultaneous spectrophotometric determination of Sb(III) and Sb(V) based on their reaction with this compound. nih.gov PLS has been successfully applied to the multicomponent analysis of mixtures using UV-Vis spectrophotometry. researchgate.net Studies have shown that chemometric methods like PLS and Orthogonal Signal Correction-PLS (OSC-PLS) can be applied for the simultaneous determination of species like iodate (B108269) and periodate (B1199274) based on their reaction with this compound, with OSC-PLS potentially yielding better results than PLS. researchgate.netresearchgate.netcapes.gov.br PCR and PLS have also been applied in the simultaneous determination of other mixtures using reactions with related compounds like Bromothis compound. tsijournals.com

Data Table: Simultaneous Determination of Iodate and Periodate using this compound and Chemometrics researchgate.netcapes.gov.br

| Method | Analyte | Linear Range (µg/mL) |

| PLS | Iodate | 0.1–12 |

| PLS | Periodate | 0.1–14 |

| OSC-PLS | Iodate | 0.1–15.0 |

| OSC-PLS | Periodate | 0.1–17.0 |

Optimization of this compound-Based Analytical Methods Using Chemometrics

Chemometrics can also be used to optimize the conditions of analytical methods that utilize this compound. This involves using statistical design and analysis to find the optimal levels of experimental variables for improved performance, such as sensitivity, detection limit, and precision. While specific examples of chemometric optimization solely focused on this compound-based methods were not extensively detailed, the application of factorial design for optimization in voltammetric determination using related complexing agents suggests the applicability of these techniques. researchgate.net Chemometrics is recognized for its utility in optimizing analytical procedures by analyzing experimental data and identifying the most influential factors.

Synthesis and Modification of Pyrogallol Red for Advanced Research Applications

Strategies for Derivatization of Pyrogallol (B1678534) Red for Enhanced Selectivity and Sensitivity

Chemical derivatization is a common approach in analytical chemistry to improve the selectivity and sensitivity of a compound for specific applications. mdpi.com For Pyrogallol Red, derivatization strategies aim to tailor its interaction with target analytes or modify its spectroscopic characteristics.

Introduction of Functional Groups for Specific Ligand Binding or Sensing